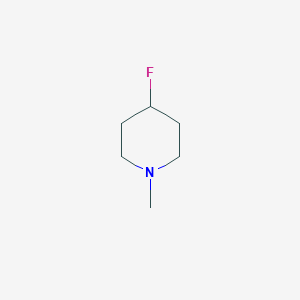

4-Fluoro-1-methylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

4-fluoro-1-methylpiperidine |

InChI |

InChI=1S/C6H12FN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 |

InChI Key |

JZTHADLNXYYKRA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)F |

Origin of Product |

United States |

Synthesis and Manufacturing Processes

The synthesis of 4-Fluoro-1-methylpiperidine can be achieved through various synthetic routes, often starting from commercially available piperidine (B6355638) derivatives. A common approach involves the fluorination of a suitable precursor, such as 1-methyl-4-piperidinol, using a fluorinating agent.

A laboratory-scale synthesis could involve the following conceptual steps:

Activation of the hydroxyl group: The hydroxyl group of 1-methyl-4-piperidinol is converted into a good leaving group, such as a tosylate or mesylate.

Nucleophilic substitution: The resulting intermediate is then treated with a fluoride (B91410) source, such as potassium fluoride or a more sophisticated fluorinating reagent like diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom via an SN2 reaction.

Another strategy involves the reductive amination of 4-fluoropiperidinone with formaldehyde (B43269) and a reducing agent in the presence of a suitable catalyst. Large-scale production methods have also been developed, for instance, for related compounds like enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, which utilize catalytic asymmetric hydrogenation. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Fluoro-1-methylpiperidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Elucidation

Multi-nuclear NMR spectroscopy serves as the primary method for defining the molecular framework of this compound. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, each atom in the molecule can be assigned.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The piperidine (B6355638) ring protons are diastereotopic due to the fluorine substituent, leading to more complex splitting patterns than in symmetric piperidines.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon atom to which it is attached (C4) and influences the shifts of adjacent carbons. A key feature is the observation of carbon-fluorine coupling (¹JCF, ²JCF, etc.), which provides definitive evidence of the fluorine atom's location.

¹⁹F NMR Spectroscopy: Fluorine-19 is a high-abundance, spin-1/2 nucleus, making ¹⁹F NMR a highly sensitive technique. The spectrum typically shows a single resonance for this compound, the chemical shift of which is characteristic of an aliphatic C-F bond. The multiplicity of this signal, resulting from coupling to adjacent protons, is crucial for conformational analysis.

The following table outlines the expected NMR data for this compound, compiled from analysis of analogous compounds.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| N-CH₃ | ~2.3 | s | ~46 | |

| H2/H6 | ~2.0 - 2.8 | m | ~55 | ~5-10 (³JCF) |

| H3/H5 | ~1.6 - 2.1 | m | ~32 | ~20-25 (²JCF) |

| H4 | ~4.5 - 4.8 | dtt | - | - |

| C2/C6 | - | - | ~55 | ~5-10 (³JCF) |

| C3/C5 | - | - | ~32 | ~20-25 (²JCF) |

| C4 | - | - | ~88-92 | ~170-180 (¹JCF) |

| F | - | - | ¹⁹F Chemical Shift (δ, ppm): ~ -180 to -190 | - |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Data is estimated based on known values for N-methylpiperidine, 4-fluoropiperidine (B2509456) derivatives, and general substituent effects. 's' denotes singlet, 'dtt' denotes doublet of triplets of triplets, and 'm' denotes multiplet.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, COSY would show correlations between H4 and the protons on C3 and C5, and subsequently between the H3/H5 protons and the H2/H6 protons, confirming the spin system of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). HSQC would definitively link each proton signal to its corresponding carbon atom, for instance, confirming that the proton at ~4.6 ppm is attached to the fluorinated carbon at ~90 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. In this case, HMBC would show a correlation from the N-methyl protons to the C2 and C6 carbons of the piperidine ring, confirming the position of the methyl group on the nitrogen atom.

Application of NMR for Conformational Analysis and Dynamics

The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. The introduction of a substituent at the C4 position raises the question of its preferred orientation: axial or equatorial. For a fluorine atom, the conformational preference is governed by a complex interplay of steric effects, hyperconjugation, and electrostatic interactions.

NMR spectroscopy, particularly the measurement of vicinal coupling constants (³J), is a powerful tool for determining this conformational equilibrium. The magnitude of the coupling constant between the fluorine atom and the protons on adjacent carbons (³J(F,H)) is dependent on the dihedral angle between them, as described by the Karplus relationship.

A large ³J(F,Ha) value (typically > 25 Hz) indicates an anti-periplanar relationship, which occurs when the fluorine atom is in an axial position.

A small ³J(F,Ha) value (typically < 10 Hz) indicates a gauche relationship, which is characteristic of an equatorial fluorine atom.

Studies on related fluorinated piperidine derivatives have shown that while steric factors might favor the equatorial position, electrostatic interactions (such as charge-dipole interactions) and hyperconjugative effects (e.g., σC-H → σ*C-F orbital overlap) can significantly stabilize the axial conformer. The observed conformational preference for this compound would therefore depend on these competing factors, which can also be influenced by the solvent used for the NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, HRMS is used to confirm the molecular formula, C₆H₁₂FN.

| Formula | Calculated Monoisotopic Mass (Da) |

| C₆H₁₂FN | 117.0954 |

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information.

For N-alkyl amines, the most characteristic fragmentation pathway is α-cleavage , which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This process is driven by the stabilization of the resulting radical and the formation of a stable iminium ion.

A plausible fragmentation pathway for this compound ([M+H]⁺, m/z 118.1) would likely involve:

α-Cleavage: Loss of an ethyl radical from the piperidine ring, initiated by cleavage of the C2-C3 or C5-C6 bond, would lead to the formation of a stable, resonance-stabilized iminium ion. This is often the base peak in the spectra of N-methylpiperidine derivatives.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule (loss of 20 Da) is another possible fragmentation pathway, characteristic of fluorinated compounds.

Ring Opening: Subsequent fragmentation of the initial product ions can occur through various ring-opening mechanisms, leading to smaller charged fragments.

By analyzing the m/z values of the product ions, a detailed map of the molecule's fragmentation can be constructed, further confirming its structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint corresponding to the functional groups present. For this compound, characteristic vibrational bands would be expected for the C-H, C-N, C-C, and C-F bonds.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C-H (Aliphatic) | 2800-3000 | Stretching |

| C-H | 1350-1480 | Bending |

| C-N | 1000-1250 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-C | 800-1200 | Stretching |

This table is illustrative and based on general spectroscopic data for similar functional groups, not on experimentally determined values for this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about the molecular backbone. A Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the piperidine ring. The C-F and C-N bonds would also exhibit characteristic Raman shifts.

While a dedicated Raman spectrum for this compound is not found in the surveyed literature, studies on related compounds highlight the utility of this technique for confirming the piperidine ring structure and the presence of substituents. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

There are no published single-crystal X-ray diffraction studies specifically for this compound in the reviewed literature. However, patent documents describe the use of this compound as a reactant in the synthesis of more complex molecules and provide powder X-ray diffraction (PXRD) data for these resulting crystalline products. google.comgoogle.com This indicates the compound's utility as a building block in creating crystalline materials.

General principles of conformational analysis and studies on other fluorinated piperidines suggest that the piperidine ring in this compound would adopt a chair conformation. nih.govresearchgate.netnih.gov The fluorine atom at the C4 position could exist in either an axial or equatorial position, and the preferred conformation would be influenced by a combination of steric and electronic effects. nih.gov An X-ray crystallography study would definitively determine this conformation in the solid state.

If a crystal structure were available, the following parameters would be determined:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations applicable to the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-F, C-N, C-C, C-H). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the piperidine ring. |

This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Computational and Theoretical Investigations of 4 Fluoro 1 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the molecular structure, stability, and electronic properties of 4-Fluoro-1-methylpiperidine. These methods allow for a detailed analysis that complements experimental findings.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules due to its favorable balance of computational cost and accuracy. mdpi.com For fluorinated piperidines, DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies, and explore the electronic landscape. researchgate.netresearchgate.net

Systematic computational analyses of fluorinated piperidine (B6355638) derivatives have been performed using functionals like M06-2X with large basis sets such as def2-QZVPP. researchgate.net These studies calculate the free enthalpy differences (ΔG) between conformers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. researchgate.net

DFT calculations are instrumental in dissecting the energetic contributions to conformational preferences. The total energy difference between conformers can be decomposed into specific electronic effects, primarily electrostatic and hyperconjugative interactions. d-nb.infonih.gov For instance, in protonated fluorinated piperidines (HCl-analogues), the preference for an axial fluorine atom is largely attributed to stabilizing electrostatic interactions. researchgate.netnih.gov In contrast, for neutral (NH-analogues) or TFA-protected analogues, hyperconjugative interactions play a more significant role. researchgate.netnih.gov These hyperconjugative effects often involve electron donation from anti-periplanar C-H σ bonds into the low-lying antibonding σ* orbital of the C-F bond. researchgate.net

Table 1: Example of Decomposed Energy Contributions for Axial vs. Equatorial Conformers in Fluorinated Piperidines (kcal/mol) Data is illustrative of trends discussed in the literature for related compounds.

| Compound Type | ΔE (electrostatic) | ΔE (hyperconjugative) | ΔE (steric) | Overall ΔG (in solution) | Favored Conformer |

|---|---|---|---|---|---|

| TFA-Analogue | ~ -0.8 | ~ +5.0 | ~ +7.5 | Favorable | Axial |

| HCl-Analogue | ~ +8.5 | ~ +3.0 | ~ +6.4 | Favorable | Axial |

| NH-Analogue | ~ +13.5 | ~ +5.8 | ~ +0.3 | Favorable | Axial |

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CC), offer a systematic way to improve the accuracy of predictions. mpg.deacs.org

While often more computationally demanding than DFT, ab initio calculations are valuable for providing benchmark data and for cases where DFT may have limitations. mpg.de They can be used to calculate the conformational energies of cyclic systems, where results are determined by a balance of steric effects, gauche interactions, and other nonbonded interactions. acs.org The development of advanced ab initio frameworks allows for the calculation of a wide range of molecular properties related to electric, magnetic, and geometric perturbations. rsc.org For complex molecules like this compound, these methods can predict spectroscopic parameters and other properties with high accuracy, although they are often used for smaller, representative systems to establish benchmarks. mpg.de

Conformational Analysis and Stereochemical Preferences

The piperidine ring in this compound typically adopts a chair conformation to minimize steric and torsional strain. science.gov The presence of substituents on the ring leads to distinct conformational isomers with different energies and properties.

The primary conformational equilibrium for this compound is between two chair forms: one where the fluorine atom at the C4 position is axial and one where it is equatorial. The N-methyl group also has axial and equatorial possibilities, but the equatorial position is strongly preferred to minimize steric interactions. Time-resolved Rydberg fingerprint spectroscopy on the parent N-methyl piperidine molecule has been used to explore transformations between ring conformers, identifying an equilibrium between chair and twist structures upon electronic excitation. rsc.orgresearchgate.net

For the ground state of 4-substituted piperidines, the energy landscape is dominated by the two chair conformers. Computational studies on various fluorinated piperidines have mapped the free enthalpy differences (ΔG) between the axial and equatorial conformers. researchgate.net These calculations consistently show that the relative stability is a fine balance of several interacting forces. d-nb.infonih.gov

A significant and counterintuitive finding in the study of fluorinated six-membered rings is the preference for the fluorine atom to occupy the sterically more hindered axial position. researchgate.netd-nb.infonih.gov This "axial-fluorine preference" is contrary to the behavior of larger alkyl groups, where the equatorial position is strongly favored to avoid 1,3-diaxial steric repulsion. acs.org

The origin of this preference is primarily electronic. Computational investigations have identified two main stabilizing forces that favor the axial conformer in fluorinated piperidines researchgate.netd-nb.info:

Hyperconjugation: This involves the delocalization of electron density from an occupied bonding orbital to an adjacent unoccupied antibonding orbital. In the axial conformer, the anti-periplanar alignment of the axial C-F bond with the C-H bonds of the ring allows for efficient donation from the C-H σ orbitals into the C-F σ* orbital. This interaction stabilizes the axial conformation. researchgate.net

Charge-Dipole Interactions: In protonated piperidinium (B107235) salts, a strong electrostatic attraction between the positive charge on the nitrogen (H-N⁺) and the partial negative charge on the axial fluorine atom (C-F dipole) provides significant stabilization for the axial conformer. researchgate.netnih.gov Dipole minimization between the N-H bond and the C-F bond can also contribute to this preference in neutral species. researchgate.net

These delocalization forces are often strong enough to overcome the steric repulsion associated with the axial position. d-nb.infonih.gov

The conformational equilibrium of this compound and related compounds is highly sensitive to the solvent environment. d-nb.infonih.gov Computational and experimental studies have demonstrated a clear correlation between solvent polarity and the stability of the axial fluorine conformer. researchgate.netd-nb.infonih.gov

The axial conformer generally has a larger molecular dipole moment than the equatorial conformer. d-nb.info Consequently, polar solvents preferentially stabilize the more polar axial conformer through dipole-dipole interactions. As the polarity of the solvent increases, the equilibrium shifts further towards the axial form. d-nb.infonih.gov For example, computational analysis of a related difluoropiperidine derivative showed a progressive increase in the stability of the axial conformer when moving from nonpolar solvents like benzene (B151609) to highly polar solvents like water. d-nb.infonih.gov This effect can be substantial enough to invert the conformational preference in some systems, highlighting the critical role of solvation in molecular design. researchgate.netd-nb.infonih.gov

Table 2: Calculated Free Energy Difference (ΔGa-e) for Axial vs. Equatorial Conformation of a Fluorinated Piperidine Analogue in Various Solvents Data adapted from Nairoukh et al., Chem. Eur. J. 2020, 26, 6141 for 3,5-difluoropiperidine (B12995073) (2C) to illustrate the solvent effect. d-nb.infonih.gov

| Solvent | Dielectric Constant (ε) | ΔGa-e (kcal/mol) |

| Benzene (C₆H₆) | 2.28 | +0.2 |

| Chloroform (CHCl₃) | 4.81 | +0.5 |

| Dichloromethane (CH₂Cl₂) | 8.93 | +0.6 |

| DMSO | 46.7 | +0.8 |

| Water (H₂O) | 80.1 | +0.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of fluorinated piperidines, including this compound. By employing quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and predict the outcomes of reactions with a high degree of accuracy. This theoretical insight is crucial for understanding how and why a particular synthetic route proceeds, and for designing more efficient and selective methodologies.

The synthesis of fluorinated piperidines often involves multi-step processes where the stereochemistry and regiochemistry are determined by kinetically controlled steps. Transition state analysis provides a powerful means to understand these critical steps by calculating the structures and energies of the high-energy transition state (TS) intermediates.

A prominent synthetic route to access all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation (DAH) of the corresponding fluoropyridine precursors. nih.govspringernature.com This one-pot process, often catalyzed by rhodium complexes, proceeds via a rhodium-catalyzed pyridine (B92270) dearomatization, followed by the hydrogenation of the resulting intermediates. nih.govspringernature.com Computational studies can model this sequence, identifying the key transition states for the dearomatization and subsequent hydrogenation steps, thereby explaining the high diastereoselectivity observed experimentally. nih.gov

Another area where transition state analysis has been pivotal is in C-F bond formation reactions. For instance, in palladium-catalyzed nucleophilic fluorination, the critical step of C-F reductive elimination proceeds through a three-membered transition state. acs.org Density Functional Theory (DFT) calculations have been used to compare the activation barriers for this step when using different ligands on the palladium catalyst. These calculations revealed that ligands capable of forming stabilizing C-H···F interactions can lower the activation energy, thus accelerating the desired reaction. acs.org

| Ligand System | Calculated Activation Barrier (ΔG‡) in kcal/mol | Reference |

| Pd-Complex without C-H···F stabilizing interaction | 19.3 | acs.org |

| Pd-Complex with C-H···F stabilizing interaction | 18.6 | acs.org |

This interactive table showcases how ligand modifications, guided by computational analysis of transition states, can impact the energy barriers in catalytic fluorination reactions.

Furthermore, DFT calculations have been employed to investigate the mechanism of deconstructive fluorination of N-benzoylated cyclic amines using Selectfluor® in the presence of a silver catalyst. nih.gov These studies mapped out the potential energy surfaces for different pathways, including those involving iminium ion formation and β-C-C cleavage/fluorination. The calculations identified the relevant transition states and their corresponding energy barriers, revealing how electronic effects from substituents on the benzoyl group can switch the reaction mechanism between a two-state reactivity (TSR) and a single-electron transfer (SET) pathway. nih.gov

Computational modeling is not only used to understand existing reactions but also to predict the outcome of new synthetic pathways, particularly their regioselectivity and stereoselectivity. This predictive power is essential for minimizing trial-and-error in the laboratory and for the rational design of catalysts and reagents.

A key challenge in the synthesis of molecules like this compound is controlling the position of the fluorine atom (regioselectivity). A combined computational and experimental study on the nucleophilic fluorination of cyclic β-amino chlorides demonstrated how the regioselectivity of fluoride (B91410) attack could be precisely controlled and predicted. acs.org Using DFT calculations, researchers computed the transition state energies for fluoride attack at two different positions (α and β to the nitrogen). The calculations predicted that a "free" or naked fluoride anion preferentially attacks the α-position. However, when the fluoride is complexed by hydrogen-bond donor (HBD) catalysts, the regioselectivity dramatically switches to favor the β-position. acs.org This reversal is due to the stabilization of the transition state leading to the β-product by the catalyst. A distortion-interaction activation-strain analysis further quantified that the catalyst lowers the interaction energy in the β-transition state, making it the favored pathway. acs.org

| Fluoride Species | Predicted Regioselectivity (ΔΔG‡ α vs β) in kJ/mol | Favored Product | Reference |

| Free Fluoride Anion | -9 | α-Fluoroamine | acs.org |

| Fluoride + HBD Catalyst | +14 | β-Fluoroamine | acs.org |

This interactive table illustrates the power of computational prediction in tuning the regioselectivity of a fluorination reaction through catalyst choice.

Similarly, the prediction of stereoselectivity is a major focus of computational studies. In the nickel-catalyzed asymmetric hydrogenation of alkenyl fluorides, DFT calculations have been used to elucidate the origin of enantioselectivity. pku.edu.cn By modeling the reaction mechanism, it was determined that the stereo-determining step is the coordination of an alcohol to a nickel-enolate intermediate, which is followed by a barrierless protonation. pku.edu.cn The calculations showed a significant energy difference between the two diastereomeric transition states leading to the different enantiomers, which was in good agreement with the experimentally observed enantiomeric excess. pku.edu.cn This type of analysis allows chemists to understand why a particular chiral ligand is effective and to design new ligands for improved stereocontrol.

Reactivity and Chemical Transformations of 4 Fluoro 1 Methylpiperidine

Reactions Involving the C-F Bond

The C-F bond is the strongest single bond in organic chemistry, which often renders it inert. However, under specific conditions, it can participate in several important transformations.

While challenging, the displacement of the fluorine atom in 4-Fluoro-1-methylpiperidine via nucleophilic substitution is a potential reaction pathway. The success of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. In broader organofluorine chemistry, nucleophilic aromatic substitution (SNAr) of fluorine is a well-established process, particularly when the ring is activated by electron-withdrawing groups. For instance, the fluorine atoms in pentafluoropyridine (B1199360) are susceptible to displacement by various nucleophiles, with substitution often occurring at the 4-position due to the activating effect of the ring nitrogen. researchgate.net

The diastereoselective synthesis of substituted monofluorinated piperidines can be achieved through nucleophilic substitution, typically by displacing a suitable leaving group with a fluoride (B91410) source. nih.gov The reverse reaction, displacing the fluoride, is less common but can be achieved with strong nucleophiles or under conditions that activate the C-F bond.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-1-methylpiperidine | High temperature, polar aprotic solvent |

| Sodium azide (B81097) (NaN₃) | 4-Azido-1-methylpiperidine | Aprotic solvent (e.g., DMF) |

| Ammonia (NH₃) | 4-Amino-1-methylpiperidine | High pressure and temperature |

During the development of synthetic routes to other fluorinated piperidines, defluorination byproducts have been observed. For example, in a transaminase-mediated synthesis of a syn-3-fluoro-4-aminopiperidine derivative, the formation of defluorinated byproducts was noted, particularly at lower pH with prolonged reaction times. scientificupdate.com Similarly, in catalytic hydrogenation of fluoropyridines to produce fluoropiperidines, hydrodefluorination is a key challenge that must be overcome to maintain the fluorine substitution. nih.gov The presence of fluoride ions in a reaction mixture, sometimes from the decomposition of reagents like fluoroboric acid, can also stall catalytic cycles and contribute to the formation of des-fluoro impurities. scientificupdate.com

Table 2: Factors Influencing Defluorination

| Factor | Description | Impact on Synthetic Outcome |

|---|---|---|

| Low pH | Acidic conditions can facilitate the elimination of fluoride. | Formation of defluorinated byproducts, reducing yield. scientificupdate.com |

| Catalytic Hydrogenation | Certain metal catalysts used for hydrogenation can also catalyze C-F bond cleavage. | Leads to a mixture of fluorinated and non-fluorinated products. nih.gov |

| Presence of Fluoride Ions | Can inhibit catalyst activity and promote side reactions. | Stalling of catalytic reactions and formation of impurities. scientificupdate.com |

| Extended Reaction Times | Prolonged exposure to certain reagents or conditions increases the likelihood of side reactions. | Decreased purity of the final product. scientificupdate.com |

The activation of the robust C-F bond is a significant area of research in organometallic chemistry, offering pathways to functionalize fluorinated compounds. mdpi.com This process typically involves transition metal complexes that can cleave the C-F bond, often through oxidative addition. nih.gov While studies specifically targeting this compound are not extensively documented, the principles derived from research on fluoroaromatics and other fluoroalkanes are applicable.

Transition metals such as rhodium, nickel, and platinum have been shown to mediate the cleavage of C-F bonds. nih.govnih.gov The mechanism often involves the initial coordination of the organofluorine compound to the metal center, followed by oxidative addition to form a metal-fluoride and a metal-carbon bond. nih.gov This activation can render the fluorine atom nucleophilic, allowing it to be transferred to an electrophile in a subsequent step. qub.ac.ukresearchgate.net Such studies are crucial for developing new synthetic methodologies and for the potential valorization of fluorinated waste materials. qub.ac.uk

Table 3: Methods of C-F Bond Activation

| Metal/System | General Mechanism | Potential Application |

|---|---|---|

| Rhodium (Rh) Complexes | Oxidative addition, sometimes leading to dehydrofluorination. nih.govrsc.org | Catalytic hydrodefluorination or functionalization. |

| Nickel (Ni) Complexes | Catalyzes coupling reactions with Grignard reagents. | Formation of new C-C bonds at the fluorine-bearing carbon. |

| Platinum (Pt) Complexes | Oxidative addition to form stable Pt-F bonds. | Stoichiometric C-F bond cleavage and mechanistic studies. nih.gov |

| Metal-Free Systems | Nucleophilic activation using strong bases or Lewis acids. | Substitution reactions under specific conditions. mdpi.com |

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen in this compound is a Lewis base and a nucleophile, making it a key site for chemical reactions. Its reactivity is modulated by the electron-withdrawing effect of the fluorine atom at the C4 position.

As a tertiary amine, this compound can react with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the nitrogen atom acting as a nucleophile to attack an electrophilic carbon, such as that in an alkyl halide. The product is a positively charged ammonium ion with a corresponding counter-anion. The synthesis of various N-alkylated dihydropyridines has been explored, demonstrating the accessibility of the nitrogen atom for alkylation. nih.gov The resulting quaternary salts often exhibit different physical properties, such as increased water solubility, compared to the parent tertiary amine.

Table 4: Representative Quaternization Reactions

| Alkylating Agent | Product Name |

|---|---|

| Methyl iodide (CH₃I) | 4-Fluoro-1,1-dimethylpiperidin-1-ium iodide |

| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-4-fluoro-1-methylpiperidin-1-ium bromide |

N-acylation is a characteristic reaction of primary and secondary amines, where an acyl group (R-C=O) is introduced to form an amide. However, this compound, being a tertiary amine, lacks the necessary N-H proton for a standard acylation reaction to proceed and form a stable amide product. The nitrogen atom's lone pair of electrons is available, but reaction with an acylating agent like an acyl chloride would lead to the formation of an unstable acylammonium salt. These intermediates are highly reactive and typically act as powerful acylating agents themselves rather than being stable, isolable products. Therefore, this compound does not undergo N-acylation in the conventional sense.

Table 5: Reactivity of Amines with Acylating Agents

| Amine Type | Example | Reactivity with Acyl Chloride (RCOCl) | Product |

|---|---|---|---|

| Primary Amine | Methylamine | Readily reacts | N-Methylacetamide |

| Secondary Amine | Dimethylamine | Readily reacts | N,N-Dimethylacetamide |

Functionalization at Other Ring Positions (excluding C-H activation unless specifically discussed in a non-pharmaceutical context)

The reactivity of this compound at ring positions other than the fluorine-bearing carbon is primarily centered on the carbons adjacent to the nitrogen atom (C-2 and C-6). These positions are activated towards deprotonation and subsequent functionalization due to the inductive effect of the nitrogen. Methodologies applicable to N-alkyl piperidines in general can be considered for the functionalization of this compound, although specific studies on this compound are limited. The primary strategies involve the formation of an α-lithio species or an intermediate iminium ion.

One potential avenue for the functionalization at the C-2 and C-6 positions is through directed metalation. This involves the deprotonation of a C-H bond alpha to the nitrogen using a strong base, typically an organolithium reagent, to form an α-amino organolithium species. This nucleophilic intermediate can then be trapped with various electrophiles. While specific examples for this compound are not extensively documented in non-pharmaceutical literature, general procedures for the lithiation and trapping of N-Boc piperazines have been developed and could be adapted. nih.govwhiterose.ac.ukresearchgate.net The choice of base, solvent, and temperature is crucial for the successful and regioselective deprotonation.

Another significant strategy for α-functionalization proceeds through the formation of an iminium ion intermediate. The Polonovski-Potier reaction is a classic example of this approach. organicreactions.orgresearchgate.netresearchgate.net This reaction involves the treatment of the corresponding N-oxide of this compound with trifluoroacetic anhydride. This generates a highly reactive iminium ion, which can then be attacked by a variety of nucleophiles at the C-2 or C-6 position.

Electrochemical methods also provide a pathway to α-functionalized piperidines via iminium ion intermediates. For instance, the electrochemical α-cyanation of secondary piperidines has been demonstrated using 9-azabicyclononane N-oxyl (ABNO) as a catalytic mediator. nih.govnih.gov This process involves the oxidation of the piperidine to a cyclic imine (an iminium ion equivalent), which is then trapped by a cyanide nucleophile. Although the examples provided are for secondary piperidines, the principle could be extended to tertiary amines like this compound.

The following tables summarize representative transformations on related piperidine structures that illustrate the potential for functionalization at the α-position.

Table 1: Representative α-Lithiation and Trapping of N-Substituted Piperidines

| N-Substituent | Base | Electrophile | Product | Yield (%) | Reference |

| Boc | s-BuLi/TMEDA | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)piperazine | 85 | nih.gov |

| Boc | s-BuLi/(-)-sparteine | MeI | N-Boc-2-methylpiperazine | 75 | whiterose.ac.uk |

| Methyl | s-BuLi/TMEDA | PhCHO | 2-(hydroxy(phenyl)methyl)-1-methylthiomorpholine | - | whiterose.ac.uk |

Table 2: Representative α-Functionalization of Piperidines via Iminium Ion Intermediates

| Substrate | Reagents | Nucleophile | Product | Yield (%) | Reference |

| N-Phenyl-2-methylpiperidine | Anodic Oxidation | NaCN | N-Phenyl-2-cyano-6-methylpiperidine | - | researchgate.net |

| N-Acyl Tetrahydroisoquinoline | DDQ, (n-Bu)3SnCN | CN- | N-Acyl-1-cyanotetrahydroisoquinoline | - | researchgate.net |

| 2-Substituted Piperidine | Electrochemical Oxidation, ABNO | CN- | 2-Cyano-2-substituted piperidine | - | nih.govnih.gov |

These examples highlight the established reactivity of the piperidine ring at the α-positions and suggest viable synthetic routes for the introduction of new functional groups onto the this compound scaffold. Further research would be required to optimize these conditions specifically for this compound and to explore the influence of the C-4 fluorine substituent on the regioselectivity and efficiency of these transformations.

Applications of 4 Fluoro 1 Methylpiperidine As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) ring is one of the most prevalent saturated nitrogen-containing heterocycles found in pharmaceuticals and agrochemicals. The strategic incorporation of fluorine into this scaffold, as in 4-fluoro-1-methylpiperidine, allows for the fine-tuning of critical molecular properties such as basicity (pKa), metabolic stability, and membrane permeability. This modulation is a key strategy in drug discovery.

A notable example is the development of kinesin spindle protein (KSP) inhibitors by Merck. During lead optimization, chemists found that introducing a fluorine atom into a piperidine ring could modulate the nitrogen's pKa into a more favorable range (6.5-8.0). This adjustment led to improved efficacy and resulted in the identification of a clinical candidate. Specifically, the axial orientation of the C-F bond relative to the protonated nitrogen (N⁺-H) was found to increase basicity compared to the equatorial conformer, a phenomenon that has been widely exploited in medicinal chemistry. scientificupdate.comresearchgate.net

Furthermore, derivatives of this compound serve as key intermediates. For instance, the enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine is a highly valuable chiral building block synthesized on a multikilogram scale for the preparation of complex pharmaceutical agents. Its synthesis often starts from precursors that establish the fluorinated piperidine core.

Use as a Model Compound in Fluorine Chemistry Research

Beyond its direct application in synthesis, this compound and its analogues serve as important model compounds for investigating the fundamental principles of fluorine chemistry.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.gov The C(sp³)–F bond in saturated systems like this compound is particularly inert compared to the C(sp²)–F bond in aromatic systems. Research into C–F bond transformations often focuses on substrates where the bond is activated, such as in polyfluorinated compounds or at allylic/benzylic positions.

General strategies for the defluorinative functionalization of aliphatic fluorides have been developed, often requiring potent reagents like strong Lewis acids (e.g., aluminum halides) to promote substitution or elimination, or employing photoredox catalysis to achieve hydrodefluorination and defluoroalkylation. nih.govnih.govchemrxiv.orgrsc.org These methods highlight potential pathways for transforming the C-F bond. However, the use of simple, unactivated substrates like this compound as model systems in these specific transformations is not extensively documented, reflecting the inherent difficulty in cleaving this stable bond under mild conditions.

Fluorinated piperidines are excellent models for studying the profound stereoelectronic effects that fluorine exerts on molecular conformation and reactivity. The interplay between electrostatic interactions, hyperconjugation, and steric factors dictates the conformational preferences of the molecule. d-nb.infonih.govresearchgate.net

Systematic studies using NMR spectroscopy and computational analysis on a wide range of fluorinated piperidine derivatives have revealed a general preference for the fluorine atom to occupy an axial position. d-nb.infonih.govnih.gov This preference is often attributed to favorable electrostatic (charge-dipole) interactions and hyperconjugative effects, such as the interaction between the C-F bond and anti-periplanar C-H bonds. d-nb.inforesearchgate.net The polarity of the solvent can also play a major role, sometimes inverting the conformational preference. d-nb.infonih.gov

The introduction of fluorine also significantly modulates the pKa of the piperidine nitrogen. scientificupdate.comd-nb.info The strong electron-withdrawing nature of fluorine generally decreases the basicity of nearby amines. nih.govnih.gov The magnitude of this effect is highly dependent on the distance and orientation between the fluorine atom and the nitrogen center. In piperidine rings, this pKa modulation is a critical tool for medicinal chemists to optimize drug-receptor interactions and improve pharmacokinetic profiles, such as reducing binding to the hERG ion channel, which is associated with cardiovascular toxicity. scientificupdate.com

| Compound Analogue | Observed Effect of Fluorination | Dominant Stereoelectronic Factor | Reference |

|---|---|---|---|

| 3-Fluoropiperidinium HCl | Strong preference for axial fluorine conformation | Electrostatic and hyperconjugative interactions | d-nb.info |

| 4-Fluoropiperidinium salt | Solvent-dependent conformational preference (axial in gas phase, equatorial in aqueous solution) | Molecular dipole moment and solvent polarity | d-nb.infonih.gov |

| Various fluorinated piperidines | Significant shift (decrease) in nitrogen pKa | Inductive effect of the fluorine atom | scientificupdate.comnih.govnih.gov |

Precursor for Advanced Heterocyclic Scaffolds

Building upon a pre-formed piperidine ring is a common strategy for the synthesis of more complex heterocyclic systems, including spirocyclic and fused-ring structures. whiterose.ac.uknih.gov this compound represents a functionalized starting point for such constructions, where the fluorine atom can be retained to influence the properties of the final molecule.

Methodologies for creating spiro-heterocycles often involve the formation of a new ring at one of the piperidine carbons. For example, spiro-piperidine derivatives with promising biological activities, such as antileishmanial agents, have been synthesized via one-pot multicomponent reactions using functionalized piperidines as the core scaffold. nih.govbepls.com These strategies typically involve reactions at the C-4 position or the nitrogen atom to build the new spirocyclic system.

Similarly, fused heterocyclic systems can be constructed from piperidine derivatives. mdpi.comnih.govresearchgate.net Techniques such as intramolecular cyclizations or cycloaddition reactions can be employed to form new rings that share an edge with the parent piperidine. The presence of the fluorine atom in this compound can influence the reactivity and selectivity of these ring-forming reactions, offering a pathway to novel fluorinated polycyclic scaffolds for drug discovery and materials science.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separations

Chromatography is a fundamental technique for separating the components of a mixture, making it invaluable for assessing the purity and impurity profile of 4-Fluoro-1-methylpiperidine.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for determining the purity of this compound and for identifying and quantifying any volatile or semi-volatile impurities that may be present from the synthetic process, such as residual solvents or by-products.

In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for quantitative purity analysis due to its high sensitivity to organic compounds and a wide linear range.

For more detailed analysis of unknown volatile components, GC is often coupled with Mass Spectrometry (GC-MS). reading.ac.uk This hyphenated technique combines the separation power of GC with the identification capabilities of MS, allowing for the structural elucidation of impurities based on their mass spectra. unodc.orgdokumen.pub The analysis of related piperidine (B6355638) structures by GC has been successfully demonstrated, indicating its applicability to this compound class. nih.gov

Table 1: Illustrative GC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for a wide range of analytes with varying polarities. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | A temperature gradient to separate compounds with different boiling points effectively. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification of purity; MS for identification of impurities. reading.ac.uk |

| Detector Temp | 300 °C (FID) | Prevents condensation of analytes in the detector. |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity determination and impurity profiling of pharmaceutical compounds. sigmaaldrich.com Unlike GC, HPLC is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Impurities are identified as separate peaks in the chromatogram, and their levels can be quantified relative to the main compound peak. Method development for related piperidine compounds has shown that ion-pairing agents can be used to improve retention and peak shape for basic compounds. researchgate.net

A UV detector is commonly used for detection; however, since this compound lacks a strong chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) may be employed for more universal and sensitive detection. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification of unknown impurities. researchgate.net

Table 2: Representative HPLC Conditions for Impurity Profiling

| Parameter | Typical Condition | Purpose |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape for basic analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute compounds from the column. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is used to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV (at low wavelength, e.g., 210 nm), CAD, or MS | Detection of the main peak and any potential impurities. |

Since the fluorine atom at the 4-position of the piperidine ring introduces a chiral center (depending on substitution patterns in derivatives), this compound can exist as a pair of enantiomers. It is often critical to produce a single enantiomer, as different enantiomers can have distinct pharmacological properties. Chiral chromatography is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.usuma.es

This separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts differently with each enantiomer of the analyte. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification. Both chiral GC and chiral HPLC can be used. The successful synthesis of the closely related cis-4-amino-3-fluoro-1-methylpiperidine reported the use of both chiral GC and HPLC to confirm an enantiomeric excess of greater than 99%, demonstrating the effectiveness of these techniques for this class of molecules. acs.orgacs.org

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Typical Condition | Purpose |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) | CSPs with chiral polymers are highly effective for a broad range of compounds. nih.gov |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1) | Normal-phase elution is common for chiral separations; the amine additive improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp | 25 °C | Temperature can influence chiral recognition and separation. |

| Detection | UV at 210-220 nm | Detection of the separated enantiomer peaks. |

Quantitative Spectroscopic Methods (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the purity of a substance with high precision and accuracy, often without the need for an identical reference standard of the analyte. nih.gov The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative. ox.ac.uk

For the qNMR analysis of this compound, a known mass of the sample is dissolved with a known mass of a high-purity, stable internal standard (calibrant) in a suitable deuterated solvent. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard.

Given the presence of a fluorine atom, both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR offers particular advantages for fluorinated compounds, including a wide chemical shift range, high sensitivity, and typically simpler spectra with less signal overlap compared to ¹H NMR. This makes ¹⁹F qNMR a highly specific and reliable method for quantifying this compound.

Table 4: Key Parameters for ¹H and ¹⁹F qNMR Purity Determination

| Parameter | ¹H qNMR | ¹⁹F qNMR | Rationale |

| Internal Standard | Maleic Acid, Dimethyl sulfone | 3,4,5-Trichloropyridine, α,α,α-Trifluorotoluene | Must be high purity, stable, and have signals that do not overlap with the analyte. ox.ac.uk |

| Solvent | DMSO-d₆, CDCl₃ | DMSO-d₆, CDCl₃ | Must fully dissolve both the analyte and the internal standard. |

| Relaxation Delay (d1) | > 5 x T₁ (longest) | > 5 x T₁ (longest) | Crucial for ensuring complete relaxation of nuclei for accurate integration. nih.gov |

| Pulse Angle | 90° | 30-45° | A 90° pulse gives the maximum signal in ¹H NMR; a smaller angle is often used in ¹⁹F NMR to ensure uniform excitation across a wider spectral width. |

| Number of Scans | ≥ 16 | ≥ 16 | Sufficient scans are needed to achieve a high signal-to-noise ratio (>250:1) for accurate integration. ox.ac.uk |

Future Research Directions in 4 Fluoro 1 Methylpiperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated piperidines, including 4-Fluoro-1-methylpiperidine, often presents significant challenges, such as the need for pre-functionalized precursors and controlling stereochemistry. nih.gov Current research efforts are directed towards overcoming these hurdles by developing more direct, efficient, and environmentally benign synthetic strategies.

A key area of future development is the use of readily available fluorinated pyridines as starting materials. acs.org Metal-catalyzed hydrogenation of fluoropyridines is a powerful tool for accessing the desired saturated piperidine (B6355638) core. acs.org However, this approach can be complicated by competing hydrodefluorination reactions. acs.org Future work will likely focus on the development of new catalyst systems that exhibit high selectivity for the reduction of the pyridine (B92270) ring while preserving the C-F bond. For instance, palladium-catalyzed hydrogenation has shown promise in the robust and simple transformation of fluoropyridines to fluorinated piperidines. acs.org

Another promising avenue is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This strategy allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov Further research into expanding the substrate scope and catalyst efficiency of this methodology will be crucial.

Biocatalysis is also emerging as a sustainable and highly selective approach. scientificupdate.com The use of enzymes, such as transaminases, for the asymmetric synthesis of fluorinated piperidine precursors can provide access to specific stereoisomers that are often difficult to obtain through traditional chemical methods. scientificupdate.com Future research will likely involve screening for and engineering novel enzymes with enhanced activity and stability for the synthesis of complex fluorinated piperidines.

A modular, two-stage process combining biocatalytic C-H oxidation with radical cross-coupling represents a significant advance in simplifying the synthesis of complex piperidines. news-medical.net This method dramatically reduces the number of synthetic steps, offering a more efficient and cost-effective route to valuable piperidine structures. news-medical.net Adapting such modular strategies for the synthesis of this compound and its derivatives could significantly accelerate the exploration of their chemical space.

| Methodology | Advantages | Future Research Focus |

| Metal-Catalyzed Hydrogenation | Utilizes abundant fluoropyridine precursors. acs.org | Development of catalysts to prevent hydrodefluorination. acs.org |

| Dearomatization-Hydrogenation (DAH) | Highly diastereoselective, one-pot process. nih.gov | Expansion of substrate scope and catalyst optimization. |

| Biocatalysis | High stereoselectivity, sustainable approach. scientificupdate.com | Discovery and engineering of novel enzymes. scientificupdate.com |

| Modular Synthesis (e.g., C-H Oxidation/Cross-Coupling) | Reduced step count, increased efficiency. news-medical.net | Application to fluorinated piperidine scaffolds. |

Exploration of Under-explored Reactivity Profiles

The presence of a fluorine atom at the 4-position of the 1-methylpiperidine (B42303) ring significantly influences the molecule's electronic properties and reactivity. beilstein-journals.org The strong electron-withdrawing nature of fluorine can alter the basicity of the piperidine nitrogen and affect the reactivity of adjacent C-H bonds. scientificupdate.combeilstein-journals.org

Future research should focus on systematically investigating the impact of the fluorine substituent on the reactivity of the piperidine ring. This includes exploring reactions that are traditionally challenging for non-fluorinated piperidines. For example, selective functionalization of the carbon atoms adjacent to the fluorine-bearing carbon could lead to novel derivatives with unique biological activities.

The stereoselective incorporation of fluorine can also lead to dramatic changes in the physical and chemical properties of N-heterocycles. beilstein-journals.org Understanding and exploiting these changes will be a key area of future research. For instance, fluorination can influence the conformational behavior of the piperidine ring, which in turn can affect its binding to biological targets. beilstein-journals.org Studies into the conformational preferences of this compound and its derivatives will be valuable.

Furthermore, the development of new synthetic methods that leverage the unique reactivity imparted by the fluorine atom is a promising direction. This could involve exploring novel cyclization reactions, ring-opening reactions, or rearrangements that are facilitated by the presence of the C-F bond.

Advanced Computational Modeling for Predictive Chemistry

Computational quantum chemistry is a powerful tool for understanding and predicting the properties of fluorinated compounds. emerginginvestigators.org The inclusion of fluorine atoms can significantly alter a molecule's stability, reactivity, and electronic properties. emerginginvestigators.org Advanced computational modeling will play an increasingly important role in the future of this compound chemistry.

Future research will likely utilize computational methods to:

Predict Reactivity and Reaction Outcomes: Quantum chemical calculations can be used to model reaction pathways and predict the feasibility and selectivity of new reactions involving this compound. This can help to guide experimental work and reduce the amount of trial-and-error required in the laboratory.

Understand Conformational Preferences: As mentioned previously, the conformation of the piperidine ring is crucial for its biological activity. Computational modeling can provide detailed insights into the conformational landscape of this compound and how it is influenced by the fluorine substituent.

Elucidate Physicochemical Properties: Properties such as pKa, lipophilicity, and dipole moment can be accurately predicted using computational methods. researchgate.netnih.gov This information is vital for the design of new drug candidates with improved pharmacokinetic profiles. A chemoinformatic analysis of fluorinated piperidines has already shown that fluorine atoms can notably lower their basicity, which is a key parameter in drug design. nih.gov

Guide Catalyst Design: For synthetic methodologies involving catalysts, computational modeling can be used to understand catalyst-substrate interactions and to design new catalysts with improved performance.

| Computational Application | Research Goal | Impact on this compound Chemistry |

| Reaction Modeling | Predict reactivity and selectivity. | Guide synthetic planning and discovery of new reactions. |

| Conformational Analysis | Understand 3D structure and dynamics. | Inform the design of molecules with specific biological targets. |

| Property Prediction | Calculate pKa, lipophilicity, etc. researchgate.netnih.gov | Accelerate the optimization of drug-like properties. |

| Catalyst Design | Improve catalyst efficiency and selectivity. | Enhance the sustainability and effectiveness of synthetic routes. |

Integration with High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) has become an indispensable tool in modern chemistry, allowing for the rapid screening of a vast number of reaction conditions. nih.govoxfordglobal.com The integration of HTE and automation will be critical for accelerating research in this compound chemistry.

Future research in this area will focus on:

Rapid Reaction Optimization: HTE platforms can be used to quickly identify the optimal conditions (catalyst, solvent, temperature, etc.) for the synthesis of this compound and its derivatives. emolecules.com This significantly reduces the time and resources required for methods development.

Library Synthesis: Automated synthesis platforms can be employed to generate large libraries of this compound analogues with diverse substitution patterns. nih.gov These libraries can then be screened for biological activity, leading to the rapid identification of new drug leads.

Flow Chemistry: The use of continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.govpurdue.edu Integrating flow chemistry with automated systems will enable the on-demand synthesis of this compound and its derivatives.

Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and to propose new synthetic routes. digitellinc.com This data-driven approach has the potential to revolutionize how chemical research is conducted.

The synergy between HTE, automation, and computational chemistry will create a powerful feedback loop where experimental data informs and refines predictive models, leading to a more efficient and intelligent approach to the exploration of this compound chemistry. oxfordglobal.comnih.gov This integrated approach will undoubtedly accelerate the discovery of new applications for this important chemical entity in medicinal chemistry and beyond.

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-1-methylpiperidine, and how can reaction conditions be optimized for higher yields?

Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves alkylation of a piperidine precursor with a fluorinated alkyl halide. For optimization:

- Temperature control : Reactions conducted at 0–5°C reduce side reactions (e.g., over-alkylation) .

- Catalyst selection : Use of palladium or nickel catalysts enhances fluorination efficiency .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity .

Yield improvements (up to 70–80%) are achievable by adjusting stoichiometry (1.2:1 molar ratio of fluorinating agent to precursor) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer: Key techniques include:

- NMR :

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (piperidine ring protons) and δ 1.4–1.6 ppm (methyl group) confirm substitution patterns. Fluorine-induced deshielding shifts adjacent protons .

- ¹⁹F NMR : A singlet near δ -180 ppm verifies the fluorine atom’s position .

- Mass spectrometry (MS) : Molecular ion peak at m/z 131.1 ([M+H]⁺) matches the molecular formula C₆H₁₂FN .

- HPLC : Retention time comparison with reference standards validates purity (>98%) .

Q. What is the significance of fluorine substitution in this compound for drug discovery?

Answer: Fluorine enhances:

- Lipophilicity : Increases membrane permeability (logP ~1.2 vs. non-fluorinated analogs) .

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .

- Bioavailability : Fluorine’s electronegativity improves binding affinity to target receptors (e.g., σ-1 receptors) .

These properties make it a privileged scaffold in CNS drug candidates .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from dynamic conformational changes or impurities. Strategies include:

- Variable-temperature NMR : Assess rotational barriers of the piperidine ring .

- 2D techniques (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Cross-validation : Compare with computational models (DFT calculations for NMR chemical shifts) .

Q. What mechanistic insights guide the design of this compound derivatives with enhanced biological activity?

Answer:

- Receptor docking studies : Molecular dynamics simulations identify favorable interactions (e.g., hydrogen bonding with fluorine ).

- Structure-activity relationship (SAR) : Modifications at the 4-position (e.g., adding aryl groups) improve selectivity for dopamine D3 receptors .

- Metabolic profiling : LC-MS/MS tracks in vitro stability to prioritize derivatives with longer half-lives .

Q. What experimental strategies address solubility challenges in in vitro assays for this compound derivatives?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .

- Salt formation : Hydrochloride salts improve solubility (e.g., this compound HCl: >50 mg/mL in water) .

- Prodrug design : Introduce phosphate esters for transient solubility during screening .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT calculations : Determine Fukui indices to identify nucleophilic/electrophilic sites .

- pKa estimation : Predict protonation states (e.g., piperidine N: pKa ~10.5) using software like MarvinSuite .

- Reaction pathway simulations : Visualize intermediates in SN2 fluorination using Gaussian or ORCA .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound analogs?

Answer:

- Receptor binding assays : Radioligand competition (e.g., [³H]-spiperone for σ receptors) .

- Enzyme inhibition : Fluorometric assays for monoamine oxidase (MAO) or acetylcholinesterase .

- Cytotoxicity screening : MTT assay in HEK-293 cells to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.